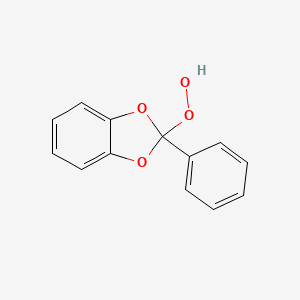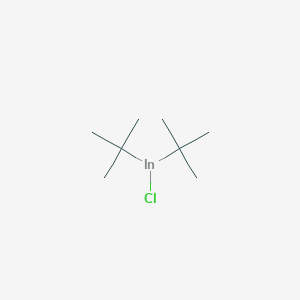
Indium, chlorobis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium, chlorobis(1,1-dimethylethyl)- is a chemical compound that features indium as its central element Indium is a post-transition metal known for its malleability and ability to form various compounds The compound chlorobis(1,1-dimethylethyl)- indicates the presence of chlorine and tert-butyl groups attached to the indium atom
Méthodes De Préparation
The synthesis of indium, chlorobis(1,1-dimethylethyl)- typically involves the reaction of indium trichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques to obtain high-purity indium, chlorobis(1,1-dimethylethyl)-.
Analyse Des Réactions Chimiques
Indium, chlorobis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.
Reduction: It can be reduced to lower oxidation state indium compounds.
Substitution: The chlorine atom can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Indium, chlorobis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Indium compounds are explored for their use in diagnostic imaging and radiotherapy.
Industry: It is used in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which indium, chlorobis(1,1-dimethylethyl)- exerts its effects involves the interaction of the indium atom with various molecular targets. The pathways involved may include the formation of coordination complexes with biological molecules, leading to changes in their structure and function. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Indium, chlorobis(1,1-dimethylethyl)- can be compared with other indium compounds such as indium trichloride and indium acetylacetonate. While indium trichloride is a simple salt, indium, chlorobis(1,1-dimethylethyl)- features more complex ligands, making it unique in its reactivity and applications. Similar compounds include:
- Indium trichloride
- Indium acetylacetonate
- Indium(III) oxide
Propriétés
Numéro CAS |
92089-77-5 |
|---|---|
Formule moléculaire |
C8H18ClIn |
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
ditert-butyl(chloro)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*1-3H3;1H;/q;;;+1/p-1 |
Clé InChI |
OSIBXWXZFRPKAD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[In](C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
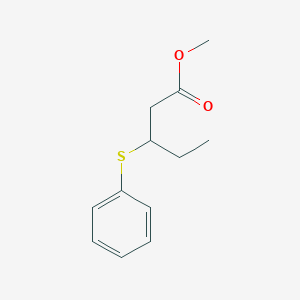
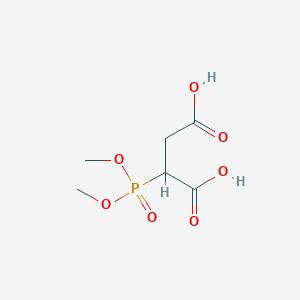



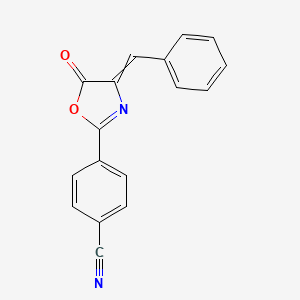

![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
